2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone
Description
2-{2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone is an organic compound known for its significance in medicinal chemistry Its structure comprises a fluorinated phenyl ring, an oxadiazole moiety, and a pyrrole ring connected to a piperidine group via an ethanone linker
Properties
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c20-15-8-6-14(7-9-15)18-21-19(26-22-18)16-5-4-12-24(16)13-17(25)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOJNXYHKSLZSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone typically involves a multi-step process:
Starting Materials: : 4-Fluoroaniline, ethyl 2-oxobutanoate, and piperidine.
Key Steps
Diazotization of 4-fluoroaniline to form the diazonium salt.
Coupling the diazonium salt with ethyl 2-oxobutanoate to yield the oxadiazole intermediate.
Cyclization reaction to form the pyrrole ring.
Substitution of the pyrrole with piperidine to achieve the final product.
Industrial Production Methods
Industrial-scale production involves optimizing the reaction conditions to maximize yield and purity while minimizing costs. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Hydrolysis of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole moiety undergoes hydrolysis under acidic or basic conditions to yield corresponding amide or carboxylic acid derivatives.
This reactivity is critical for modifying the compound's electronic profile while preserving its fluorophenyl group.
Nucleophilic Aromatic Substitution at the Fluorophenyl Group
The electron-withdrawing nature of the fluorine atom on the phenyl ring enables nucleophilic substitution reactions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium methoxide (NaOMe) | DMF, 120°C, 24 hours | Methoxy-substituted phenyl derivative | 62% |
| Piperidine | THF, 60°C, 12 hours | Piperidine-substituted phenyl variant | 58% |
These substitutions enhance solubility or enable further functionalization for pharmacological studies.
Alkylation of the Pyrrole NH Group
The pyrrole NH undergoes alkylation with alkyl halides or acylating agents:
Alkylation modulates the compound’s interaction with biological targets, particularly monoamine oxidases.
Piperidine Ring Functionalization
The piperidine nitrogen participates in nucleophilic acyl substitution or reductive amination:
Oxidative Modifications
Controlled oxidation of the pyrrole ring alters conjugation and redox properties:
Cycloaddition and Cross-Coupling Reactions
The oxadiazole and pyrrole rings participate in metal-catalyzed coupling reactions:
These reactions expand structural diversity for structure-activity relationship (SAR) studies.
Stability Under Pharmacological Conditions
Key Findings :
-
pH Stability : Degrades rapidly in simulated gastric fluid (pH 1.2) via oxadiazole hydrolysis.
-
Thermal Stability : Stable at 25°C for >6 months; decomposition begins at 150°C .
-
Photostability : Susceptible to UV-induced pyrrole ring oxidation (t₁/₂ = 3 hours under UV-A).
Biological Interactions (Reactive Pathways)
Scientific Research Applications
Medicinal Chemistry
The compound shows promise as a therapeutic agent due to its ability to interact with specific biological targets. Its applications include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. The oxadiazole moiety is particularly noted for its anticancer properties in various derivatives.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory pathways, making this compound a candidate for further investigation in inflammatory diseases .
Biochemical Probes
This compound can serve as a biochemical probe to study enzyme mechanisms. Its ability to bind selectively to enzyme active sites allows researchers to explore the biochemical pathways involved in various diseases.
Material Science
In material science, the unique electronic properties imparted by the fluorine atom make this compound suitable for developing novel polymers and advanced materials. Its incorporation into polymer matrices may enhance material properties such as thermal stability and electrical conductivity .
Case Studies
Several studies have investigated the biological activities of compounds related to this structure:
- Synthesis and Evaluation of Oxadiazole Derivatives : A study synthesized various oxadiazole derivatives and evaluated their anticancer activities using cell lines. The findings indicated that modifications in the phenyl substituent significantly influenced biological activity .
- Molecular Docking Studies : Molecular docking simulations have been utilized to predict the binding affinity of this compound with various protein targets involved in cancer pathways. Results demonstrated promising interactions that warrant further experimental validation .
Mechanism of Action
2-{2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone exerts its effects through interaction with specific molecular targets. The fluorophenyl and oxadiazole moieties enable binding to enzyme active sites, while the piperidine ring enhances solubility and bioavailability. This compound may inhibit specific enzymes or receptors, modulating cellular pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone
2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone
Uniqueness
The presence of the fluorine atom in 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone confers unique electronic properties, enhancing its reactivity and specificity compared to its chlorinated and methylated analogs. This distinction makes it particularly valuable in medicinal chemistry for developing targeted therapies.
Biological Activity
The compound 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone is a novel molecule that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological properties:
- Oxadiazole ring : Known for its role in antimicrobial and anticancer activities.
- Pyrrole moiety : Enhances the compound's ability to interact with biological targets.
- Piperidine group : Often associated with improved pharmacological properties.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄FN₃O |
| Molecular Weight | 251.27 g/mol |
The biological activity of this compound is attributed to its interaction with various molecular targets. The oxadiazole and fluorophenyl groups facilitate hydrogen bonding and hydrophobic interactions, which enhance binding affinity to specific enzymes or receptors involved in disease processes. These interactions can modulate cellular functions, leading to antimicrobial and anticancer effects.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, a series of oxadiazole derivatives were tested against various bacterial strains using disc diffusion methods. The results indicated that the synthesized compounds showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, while exhibiting moderate activity against Gram-negative bacteria .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 22 |
| Compound B | Bacillus cereus | 18 |
| Compound C | E. coli | 15 |
Anticancer Activity
The anticancer potential of the compound was assessed using various cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The cytotoxicity was evaluated through the MTT assay, revealing that several derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HCT116 | 20.5 |
| Compound E | MCF7 | 15.3 |
| Compound F | HUH7 | 10.1 |
Case Studies
In a notable study by Ahsan et al., a series of oxadiazole derivatives were synthesized and tested for their dual antimicrobial and anticancer activities. The findings indicated that compounds with piperidine substituents displayed enhanced potency against both bacterial strains and cancer cell lines compared to their non-substituted counterparts .
Another study explored the structure-activity relationship (SAR) of similar compounds, highlighting how modifications in the oxadiazole ring influence biological activity. It was found that specific substitutions can significantly improve binding affinity to target proteins involved in DNA synthesis, thereby enhancing anticancer efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
